molecular formula C10H8O3 B576822 4-Hydroxy-6-methylcoumarin CAS No. 13252-83-0

4-Hydroxy-6-methylcoumarin

Cat. No. B576822
CAS RN: 13252-83-0
M. Wt: 176.171
InChI Key: WIRGBZBGYNIZIB-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylcoumarin is a type of coumarin compound . It may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .


Synthesis Analysis

The synthesis of coumarin derivatives involves a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . 4-Hydroxy-6-methylcoumarin may be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-6-methylcoumarin is C10H8O3 . The molecular weight is 176.17 g/mol .


Chemical Reactions Analysis

4-Hydroxy-6-methylcoumarin may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .

Scientific Research Applications

Melanogenesis Promotion

  • Scientific Field : Dermatology and Cosmetology .
  • Application Summary : 4-Hydroxy-6-methylcoumarin has been studied for its effects on melanogenesis, the process of melanin production, in a murine melanoma cell line called B16F10 .
  • Methods and Procedures : The study investigated the effects of four coumarin derivatives, including 4-hydroxy-6-methylcoumarin, on melanogenesis. The effects were evaluated based on melanin synthesis and the expression of melanogenesis-related proteins .
  • Results and Outcomes : The study found that 6-methylcoumarin significantly increased melanin synthesis in a concentration-dependent manner. It also affected the expression of melanogenesis-related proteins .

Antioxidant Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Coumarins, including 4-hydroxy-6-methylcoumarin, have been studied for their antioxidant activity .
  • Methods and Procedures : The antioxidant activity of coumarins was evaluated based on their ability to scavenge peroxides and their ferric-reducing antioxidant power .
  • Results and Outcomes : The study found that coumarins exhibited significant antioxidant activity .

Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Hydroxy-6-methylcoumarin can be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides via the Knoevenagel reaction .
  • Methods and Procedures : The Knoevenagel reaction is a method used in organic synthesis to form carbon-carbon bonds .
  • Results and Outcomes : The reaction results in the formation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides .

Synthesis of α-Methylenechromanes, α-Methylenequinoline and Ortho-Quinone Methides

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Hydroxy-6-methylcoumarin can be used for the in situ generation of α-methylenechromanes, α-methylenequinoline and ortho-quinone methides, via the Knoevenagel reaction .
  • Methods and Procedures : The Knoevenagel reaction is a method used in organic synthesis to form carbon-carbon bonds .
  • Results and Outcomes : The reaction results in the formation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides .

Preparation of Furo-Benzopyranones

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Hydroxy-6-methylcoumarin can be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .
  • Methods and Procedures : The preparation involves the use of 4-Hydroxy-6-methylcoumarin as a starting material .
  • Results and Outcomes : The preparation results in the formation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .

Radical Scavenging

  • Scientific Field : Pharmacology .
  • Application Summary : Coumarins, including 4-Hydroxy-6-methylcoumarin, have been studied for their radical scavenging activity .
  • Methods and Procedures : The radical scavenging activity of coumarins was evaluated based on their ability to scavenge free radicals .
  • Results and Outcomes : The study found that coumarins exhibited significant radical scavenging activity .

Safety And Hazards

4-Hydroxy-6-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contacting with skin and eye .

Future Directions

Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified, or entirely novel effects . 6-Methylcoumarin, a similar compound, has been found to stimulate melanogenesis through the GSK3β/β-catenin signal pathway, thereby affecting the pigmentation process . This suggests that 4-Hydroxy-6-methylcoumarin and similar compounds may have potential applications in cosmetics and the medical treatment of photoprotection and hypopigmentation disorders .

properties

IUPAC Name

4-hydroxy-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGBZBGYNIZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715782
Record name 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methylcoumarin

CAS RN

13252-83-0
Record name 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methylcoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
124
Citations
L Vijayalakshmi, V Parthasarathi, V Vora… - … Section E: Structure …, 2002 - scripts.iucr.org
… 3,3′-Benzylidenebis(4-hydroxy-6-methylcoumarin) … 4-Hydroxy-6-methylcoumarin (1.76 g, 0.01 M) in absolute ethanol (30 ml) was heated on a boiling water bath, resulting in a …
Number of citations: 2 scripts.iucr.org
JK Kang, YC Chung, CG Hyun - Molecules, 2021 - mdpi.com
Persistent inflammatory reactions promote mucosal damage and cause dysfunction, such as pain, swelling, seizures, and fever. Therefore, in this study, in order to explore the anti-…
Number of citations: 22 www.mdpi.com
JK Kang, CG Hyun - Molecules, 2020 - mdpi.com
Coumarins are natural products with promising pharmacological activities owing to their anti-inflammatory, antioxidant, antiviral, anti-diabetic, and antimicrobial effects. Coumarins are …
Number of citations: 24 www.mdpi.com
T Kim, JK Kang, CG Hyun - Molecules, 2023 - mdpi.com
… The effects of 6-methylcoumarin, 7-methylcoumarin, 4-hydroxy-6-methylcoumarin, and 4-hydroxy-7-methylcoumarin on the melanogenesis in B16F10 melanoma cells were investigated …
Number of citations: 1 www.mdpi.com
VN Dholakia, M Parekh, KN Trivedi - Australian Journal of …, 1968 - CSIRO Publishing
… A solution of 3-acetyl-4-hydroxy-6-methylcoumarin (1 g) in freshly distilled ethyl acetate (25 … The aqueous layer on acidification gave 3-acetoacetyl-4-hydroxy-6-methylcoumarin, which …
Number of citations: 19 www.publish.csiro.au
L Vijayalakshmi, V Parthasarathi, V Vora… - Acta …, 2002 - Wiley Online Library
An error in the paper by Vijayalakshmi et al. [Acta Cryst. (2002), E58, o659o660] is corrected. The last sentence of page o659 should read "The C21—C22 distance of 1.534 (2) Å is …
Number of citations: 3 onlinelibrary.wiley.com
MKA Regal, SS Shaban, SA El-Metwally - Russian Journal of Bioorganic …, 2020 - Springer
… Reaction of 4-hydroxy-6-methylcoumarin 1 with aromatic aldehydes. General method. A mixture of 4‑hydroxy coumarin derivative (I) (1.76 g; 0.01 mol), aromatic aldehydes such as …
Number of citations: 10 link.springer.com
JF Garden, NF Hayes, RH Thomson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… absorption curve is almost identical with that of 4-hydroxycoumarin, and an alternative synthesis by Boyd and Robertson's method established the structure 4-hydroxy-6-methylcoumarin…
Number of citations: 2 pubs.rsc.org
VC Farmer - Spectrochimica Acta, 1959 - Elsevier
The infra-red spectra of eight 4-hydroxycoumarins, in dioxan solution and in the solid state, indicate that they have coumarin and not the tautomeric chromone structures. Vibrations …
Number of citations: 27 www.sciencedirect.com
FM Dean, DB Frankham, N Hatam… - Journal of the Chemical …, 1971 - pubs.rsc.org
… (b) A suspension of 4-hydroxy-6-methylcoumarin (1.0 g.) in chloroform (150 ml.) at 0" was saturated with nitrous fumes. Next day evaporation of volatile materials under reduced …
Number of citations: 8 pubs.rsc.org

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